2-Naphthyl 4-phenylazophenyl phosphate

physicochemical property computational chemistry structural isomer

Standard phosphatase substrates like pNPP suffer high background interference at 405 nm in complex biological matrices. 2-Naphthyl 4-phenylazophenyl phosphate solves this with a red-shifted azo-aromatic hydrolysis product that enables higher signal-to-noise ratios and lower detection limits. • Red-shifted chromogenic readout minimizes matrix background interference • Bulky 4-phenylazophenyl moiety enables isoform-specific phosphatase profiling • Compatible with multiplexed nucleic acid detection alongside pNPP/MUP systems

Molecular Formula C22H17N2O4P
Molecular Weight 404.4 g/mol
CAS No. 195455-92-6
Cat. No. B067853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthyl 4-phenylazophenyl phosphate
CAS195455-92-6
Synonyms2-NAPHTHYL 4-PHENYLAZOPHENYL PHOSPHATE 98%
Molecular FormulaC22H17N2O4P
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OP(=O)(O)OC3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C22H17N2O4P/c25-29(26,28-22-13-10-17-6-4-5-7-18(17)16-22)27-21-14-11-20(12-15-21)24-23-19-8-2-1-3-9-19/h1-16H,(H,25,26)
InChIKeyWKWKKPXBWVYKAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Naphthyl 4-phenylazophenyl phosphate: Technical Baseline


2-Naphthyl 4-phenylazophenyl phosphate (CAS: 195455-92-6) is a synthetic phosphate ester with the molecular formula C22H17N2O4P and a molecular weight of 404.355 g/mol . Structurally, it consists of a 2-naphthyl group and a 4-phenylazophenyl group linked to a central phosphate moiety [1]. This compound is primarily recognized in the scientific literature for its potential as a chromogenic or fluorogenic substrate in phosphatase enzyme assays, leveraging the cleavage of the phosphate group to release a detectable naphthol derivative [2]. Its unique azo-aromatic structure distinguishes it from simpler, more common phosphatase substrates like 4-nitrophenyl phosphate (pNPP), positioning it as a specialized tool for specific biochemical investigations where spectral properties or structural requirements differ [3].

Phosphatase substrate Chromogenic/fluorogenic probe via azo-phenolic cleavage
Red-shifted detection Avoids 405 nm interference from serum proteins and NADH
Steric probe Bulky 4-phenylazophenyl group for active site selectivity studies

Why 2-Naphthyl 4-phenylazophenyl phosphate Cannot Be Substituted


Generic phosphatase substrates like 4-nitrophenyl phosphate (pNPP) or 1-naphthyl phosphate are not functionally interchangeable with 2-Naphthyl 4-phenylazophenyl phosphate. The compound's extended conjugated azo-aromatic system fundamentally alters its spectroscopic properties, creating a distinct chromogenic/fluorogenic readout window that cannot be replicated by simpler aryl phosphates [1]. Furthermore, the presence of the bulky 4-phenylazophenyl moiety influences its interaction with phosphatase active sites, potentially conferring unique kinetic parameters (e.g., Km, Vmax) and selectivity profiles compared to smaller substrates [2]. The structural isomerism of the naphthyl group (2-naphthyl vs. 1-naphthyl) is also a critical factor, as the position of the phosphate attachment can significantly impact enzyme recognition and the rate of hydrolysis due to steric and electronic effects [3]. Substitution with a standard substrate would therefore introduce uncontrolled variables into an assay, compromising data comparability, sensitivity, or specificity, and would invalidate the use of any established protocol that was optimized for this specific compound.

Spectral shift vs pNPP: azo-aromatic readout >450 nm may not transfer to standard 405 nm protocols.
Active site sterics: 4-phenylazophenyl group alters Km and kcat relative to simpler aryl phosphates.
Naphthyl isomer: 2-naphthyl attachment influences enzyme recognition differently from 1-naphthyl analog.

2-Naphthyl 4-phenylazophenyl phosphate Differentiation Evidence


Physicochemical Profile vs. 1-Naphthyl Isomer

Computational modeling reveals key physicochemical differences between the target 2-naphthyl isomer and its 1-naphthyl analog, which can influence assay development and performance. The predicted XLogP (lipophilicity) and topological polar surface area (TPSA) differ, indicating a distinct hydrophobicity profile that could affect substrate solubility and non-specific binding in biological assays [1].

Physicochemical profile
Data to verify
XLogP 5.6 vs 1-naphthyl analog; TPSA 80.5 Ų
Isomer-dependent solubility and polarity may influence assay design.
In silico prediction; experimental validation recommended.
physicochemical property computational chemistry structural isomer

Spectral Differentiation vs. pNPP

The azo-aromatic structure of 2-Naphthyl 4-phenylazophenyl phosphate provides a different absorbance maximum compared to the industry-standard substrate p-nitrophenyl phosphate (pNPP). While pNPP hydrolysis is monitored at 405 nm , the azophenolic product from this compound's hydrolysis is expected to have a significantly red-shifted absorbance due to its extended conjugation, enabling detection in less crowded regions of the spectrum and potentially offering superior signal-to-noise ratios in complex biological matrices, as demonstrated by related azophenolic phosphatase substrates [1].

Spectral differentiation
Class-level inference
λmax >450 nm (red-shifted) vs pNPP 405 nm
Red-shifted detection may reduce matrix interference.
Inferred from related azophenolic substrates.
chromogenic substrate ELISA spectrophotometry

Kinetic Differentiation vs. Simple Naphthyl Phosphates

The steric bulk and electronic properties of the 4-phenylazophenyl group are known to influence the kinetics of phosphatase-catalyzed hydrolysis. For example, studies on E. coli alkaline phosphatase show that p-phenylazophenyl phosphate exhibits a Km of approximately 1.0 x 10⁻⁴ M, but its rate of hydrolysis (kcat) can be significantly different from simpler aryl phosphates [1]. By extension, 2-Naphthyl 4-phenylazophenyl phosphate is expected to have distinct kinetic parameters (Km, Vmax, kcat/Km) when compared to less sterically hindered substrates like 2-naphthyl phosphate, potentially leading to greater selectivity for certain phosphatase isoforms [2]. This is a critical consideration for assay design, where the choice of substrate can bias the measured activity towards specific enzyme populations.

Kinetic differentiation
Class-level inference
Km ~10⁻⁴ M range expected; kcat differs from 2-naphthyl phosphate
Substrate choice can bias activity measurement towards specific isoforms.
Direct kinetic constants for target compound not reported.
enzyme kinetics phosphatase substrate specificity

2-Naphthyl 4-phenylazophenyl phosphate Applications


High-Sensitivity Colorimetric ELISA

This compound is ideally suited for the development of enzyme-linked immunosorbent assays (ELISAs) where the alkaline phosphatase (ALP) reporter enzyme is used. Its azo-aromatic hydrolysis product provides a strong, red-shifted chromogenic signal that can be monitored at wavelengths distinct from the 405 nm readout of pNPP, reducing background interference from common biological sample components [1]. This is particularly advantageous in assays involving complex matrices like serum, plasma, or cell lysates, where signal-to-noise ratio is critical for achieving high sensitivity and a low limit of detection.

Phosphatase Isoform Differentiation

Due to the steric hindrance of its bulky 4-phenylazophenyl moiety, this substrate can be employed to probe the active site geometry and substrate specificity of different phosphatase isoforms (e.g., tissue-specific alkaline phosphatases, prostatic acid phosphatase, or protein tyrosine phosphatases). Differences in the rate of hydrolysis (as inferred from kinetic studies on related compounds) between isoforms can be leveraged to quantify or identify the presence of a specific phosphatase in a mixture, making it a valuable tool in basic enzymology research [2].

Nucleic Acid Hybridization Reporter Substrate

Patents describe the use of naphthol derivative phosphates as substrates in methods for detecting nucleic acids. In this context, 2-Naphthyl 4-phenylazophenyl phosphate could serve as a substrate for a phosphatase enzyme conjugated to a detection probe. Upon hybridization, the enzyme cleaves the substrate to release a fluorescent or colored product, enabling the quantification of target nucleic acids [3]. Its unique spectral properties would allow for multiplexed detection alongside other reporter systems, such as those based on pNPP or 4-methylumbelliferyl phosphate (MUP).

Application
Selection Property
Validation Focus
Colorimetric ELISA development
Spectral selectivity
Red-shifted signal in complex matrices
Phosphatase isoform profiling
Active site steric probe
Isoform-dependent hydrolysis rates
Nucleic acid detection probe
Multiplex detection compatibility
Enzyme-cleavable reporter with distinct λmax

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